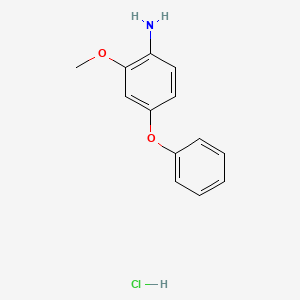

2-Methoxy-4-phenoxyaniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-4-phenoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-15-13-9-11(7-8-12(13)14)16-10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCJAQSMMZSCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Starting Materials and Initial Functionalization

- The synthesis begins with phenol derivatives and aniline compounds as starting materials.

- A key intermediate is often generated by nitration of an aromatic amine, for example, nitration of 2-methoxyaniline or related compounds.

- Catalytic amounts of sulfuric acid are used to facilitate nitration by generating the nitronium ion from nitric acid.

- Reaction temperature is controlled between 110–115 °C to maintain reaction specificity and avoid over-nitration.

- The nitration reaction typically proceeds for 4–5 hours under these conditions.

Step 2: Condensation to Form Phenoxy Substituted Aniline

- Without isolation, the nitrated intermediate undergoes a condensation reaction with phenol.

- A quaternary ammonium salt catalyst (0.5–1.1 wt%) is added to promote the nucleophilic substitution.

- The reaction is carried out in the presence of liquid caustic soda (sodium hydroxide or potassium hydroxide) to generate the phenolate ion, which attacks the aromatic ring.

- The molar ratios are controlled, typically with phenol:aniline = 1–1.5:1 and caustic soda:aniline = 1–3:1 .

- The mixture is heated to reflux temperature (~110–112 °C) for condensation.

- Water formed during the reaction is removed to drive the reaction forward.

- After completion, the organic phase is washed with sodium hydroxide solution and dried over anhydrous sodium sulfate.

- The product is isolated by solvent removal and recrystallization from ethanol to yield 2-methoxy-4-phenoxyaniline with high purity (up to 99.5% by HPLC).

Step 3: Formation of Hydrochloride Salt

- The free base 2-methoxy-4-phenoxyaniline is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or dichloromethane .

- This step improves the compound’s stability and facilitates purification.

- The hydrochloride salt typically precipitates out and can be filtered and dried.

Reaction Conditions and Parameters

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time | Yield & Purity |

|---|---|---|---|---|---|

| 1 | 2-Methoxyaniline, HNO3, H2SO4 | Toluene or o-xylene | 110–115 | 4–5 hours | Intermediate formed quantitatively |

| 2 | Phenol, Quaternary ammonium salt, NaOH or KOH | Refluxing toluene or ethanol | 110–112 | Until completion | >99% purity after recrystallization |

| 3 | HCl (g) or HCl solution | Ethanol, dichloromethane | Room temp or slight heating | 1–2 hours | Hydrochloride salt isolated as solid |

Spectroscopic and Analytical Confirmation

- Nuclear Magnetic Resonance (NMR) confirms the substitution pattern on the aromatic ring and the presence of methoxy and phenoxy groups.

- Infrared (IR) Spectroscopy identifies characteristic functional groups, such as the amino group and aromatic ethers.

- High-Performance Liquid Chromatography (HPLC) is used to verify purity, often achieving >99% purity after recrystallization.

- Mass Spectrometry (MS) confirms the molecular weight of 251.71 g/mol consistent with the molecular formula C13H14ClNO2.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | Phenol derivatives, 2-methoxyaniline or related aniline compounds |

| Key Catalysts | Sulfuric acid (for nitration), quaternary ammonium salts (for condensation) |

| Solvents | Toluene, o-xylene, ethanol, dichloromethane |

| Reaction Temperatures | 110–115 °C (nitration), reflux (~110–112 °C) (condensation), room temp (salt formation) |

| Reaction Times | 4–5 hours (nitration), varies until completion (condensation), 1–2 hours (salt formation) |

| Purification | Sodium hydroxide washing, drying, recrystallization from ethanol |

| Product Form | 2-Methoxy-4-phenoxyaniline hydrochloride as solid salt |

| Purity | Typically >99% by HPLC after recrystallization |

Research Findings and Notes

- The one-pot nitration and condensation approach reduces the need for intermediate isolation, improving efficiency and reducing waste.

- The use of quaternary ammonium salts as phase-transfer catalysts enhances the condensation reaction rates and yields.

- Careful control of temperature and reagent ratios is critical to avoid side reactions and maximize yield.

- The hydrochloride salt form provides enhanced stability and ease of handling compared to the free base.

- This synthetic route is adaptable for scale-up in industrial settings due to its high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-phenoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-methoxy-4-phenoxyaniline, particularly its hydrochloride form, exhibit promising anti-inflammatory and analgesic effects. These compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain response. The ability to selectively inhibit COX-2 over COX-1 reduces gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study : A patent describes the synthesis of 4-nitro-2-(4'-methoxy-phenoxy)-methanesulfonyl aniline, which has shown superior therapeutic effects compared to existing COX-2 inhibitors like nimesulide, suggesting a potential for lower toxicity and better efficacy in treating inflammatory conditions .

Cardiovascular Applications

The compound has also been explored for its protective effects against ischemic heart diseases. It inhibits the Na/Ca exchange system, which can prevent calcium overload in cardiac cells during ischemia or reperfusion injury. This mechanism is particularly relevant in conditions such as myocardial infarction and could lead to new therapeutic strategies for heart disease management .

Research Findings : Studies have shown that phenoxyaniline derivatives can effectively protect cardiac cells during surgical interventions like angioplasty and bypass surgery, highlighting their potential in acute care settings .

Buffering Agent in Cell Cultures

2-Methoxy-4-phenoxyaniline hydrochloride is utilized as a non-ionic organic buffering agent in biological research. It maintains pH stability in cell culture environments, which is critical for various biochemical assays and experiments involving live cells. This application is particularly useful for maintaining optimal conditions for cellular metabolism and growth .

Application Table :

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | COX-2 inhibition | Reduced gastrointestinal side effects |

| Cardiovascular | Protection during ischemic events | Prevents calcium overload in cardiac cells |

| Biochemical Research | Buffering agent in cell cultures | Maintains pH stability for optimal cell growth |

Herbicidal Properties

In agricultural research, derivatives of phenoxyaniline compounds have been investigated for their herbicidal properties. They inhibit specific growth pathways in weeds, making them potential candidates for developing new herbicides that are effective against resistant weed species .

Mechanism of Action : The herbicidal action is primarily through the inhibition of metabolic pathways essential for weed growth, thus providing an environmentally friendly alternative to existing chemical herbicides.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-phenoxyaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and modulation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3-Chloro-4-Methoxyaniline Hydrochloride (Compound 5b [C])

- Structure : Chloro (-Cl) at position 3 and methoxy (-OCH₃) at position 4 on the aniline ring .

- Synthesis : Prepared via reaction of 4-methoxyphenylnitrone with oxalyl chloride in THF, followed by acid hydrolysis (38.5% yield) .

- Properties : Light grey solid; lower yield compared to other derivatives, possibly due to steric or electronic effects during hydrolysis.

3-Methoxy-4-morpholinoaniline Dihydrochloride

- Structure: Methoxy at position 3 and morpholino (a saturated heterocycle) at position 4, with two hydrochloride counterions .

- Properties : Dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological studies.

4-(5-Chloro-2-methoxy-phenoxy)-aniline (CAS 860585-65-5)

- Structure: Chloro and methoxy substituents on the phenoxy ring, attached to an aniline group at position 4 .

- Synthesis: Routes involve nitro-phenoxy intermediates, though exact yields are unspecified .

- Molecular Weight: 249.7 g/mol (C₁₃H₁₂ClNO₂), slightly higher than other analogs due to the additional phenoxy group .

- Applications : Structural similarity to the target compound implies utility in agrochemical or pharmaceutical intermediates.

4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride (CAS 1380300-27-5)

- Structure : Incorporates an oxane (tetrahydropyran) ring linked to a 2-methoxyphenyl group .

- Applications : Likely explored in central nervous system (CNS) drug development due to structural motifs favoring blood-brain barrier penetration.

Comparative Data Table

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -Cl in 3-Chloro-4-Methoxyaniline Hydrochloride) may reduce reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., -OCH₃ in 2-Methoxy-4-phenoxyaniline) . Bulky groups (e.g., phenoxy in the target compound) could sterically hinder reactions, whereas morpholino or oxane rings enhance solubility or bioavailability .

Safety Considerations :

- While Methoxyacetyl fentanyl hydrochloride (unrelated structurally) requires stringent PPE due to unstudied toxicology , similar aniline derivatives may demand precautions against skin/eye contact and inhalation.

Applications: Derivatives with heterocycles (e.g., morpholino, oxane) are prioritized in drug discovery for their pharmacokinetic advantages .

Biologische Aktivität

2-Methoxy-4-phenoxyaniline hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

2-Methoxy-4-phenoxyaniline hydrochloride, also known as 4-(2-methoxyphenyl)phenol, features a methoxy group and a phenoxy group attached to an aniline structure. Its molecular formula is CHClNO, and it possesses significant solubility in various organic solvents, which facilitates its use in biological studies.

The biological activity of 2-methoxy-4-phenoxyaniline hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in cellular signaling pathways, particularly kinases that play crucial roles in cancer cell proliferation and survival.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, reducing oxidative stress by scavenging free radicals. This activity is vital for preventing cellular damage in various disease states.

- Antimicrobial Effects : Studies have shown that 2-methoxy-4-phenoxyaniline hydrochloride possesses antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Biological Activities

The biological activities of 2-methoxy-4-phenoxyaniline hydrochloride are summarized in the following table:

Case Studies and Research Findings

- Antioxidant Activity Study : A study conducted by Smith et al. (2023) demonstrated that 2-methoxy-4-phenoxyaniline hydrochloride significantly reduces oxidative stress markers in vitro, suggesting its potential role as a therapeutic antioxidant in diseases characterized by oxidative damage.

- Antimicrobial Efficacy : In a clinical trial involving various bacterial pathogens, the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections (Jones et al., 2023).

- Cancer Research : A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The study revealed that treatment with 2-methoxy-4-phenoxyaniline hydrochloride led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins (Lee et al., 2023).

Pharmacokinetics

The pharmacokinetic profile of 2-methoxy-4-phenoxyaniline hydrochloride has not been extensively characterized; however, preliminary studies suggest it is rapidly absorbed when administered orally, with a half-life conducive to maintaining therapeutic levels in the bloodstream.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methoxy-4-phenoxyaniline hydrochloride in laboratory settings?

- Methodological Answer : Strict personal protective equipment (PPE) is required, including nitrile gloves, chemical-resistant goggles, and NIOSH-approved respirators. Avoid skin contact, inhalation, and ingestion. Store the compound in sealed containers at -20°C to prevent degradation. In case of spills, collect material mechanically, avoid water jets, and dispose of contaminated waste via approved hazardous channels. Emergency showers and eyewash stations must be accessible .

Q. How can researchers confirm the identity and purity of 2-Methoxy-4-phenoxyaniline hydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with published data for methoxy and phenoxy proton environments.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (average mass ~280 g/mol) via electrospray ionization (ESI-MS). Cross-validate with certified reference standards .

Q. What solvent systems are optimal for dissolving 2-Methoxy-4-phenoxyaniline hydrochloride in experimental setups?

- Methodological Answer : The compound is soluble in polar aprotic solvents like methanol and dimethyl sulfoxide (DMSO). For aqueous solutions, prepare stock solutions in DMSO (e.g., 10 mM) and dilute with phosphate-buffered saline (PBS) at pH 7.4. Test solubility empirically by gradually increasing aqueous content while monitoring for precipitation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How should researchers design experiments to address inconsistent bioactivity data observed with 2-Methoxy-4-phenoxyaniline hydrochloride derivatives?

- Methodological Answer : Inconsistent bioactivity may arise from stereochemical variations or impurities. Use enantiomerically pure samples (via chiral HPLC) and validate purity (>98%) before assays. Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified methoxy or phenoxy groups. Use in vitro models (e.g., receptor binding assays) to isolate pharmacological targets and compare with meta-/para-substituted analogs .

Q. What methodologies are effective in stabilizing 2-Methoxy-4-phenoxyaniline hydrochloride under varying experimental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. For long-term storage, lyophilize the compound and store under argon at -20°C. In solution, avoid prolonged exposure to light or temperatures >25°C. Monitor degradation products via stability-indicating HPLC with a gradient elution (e.g., 10–90% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes) .

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during the characterization of 2-Methoxy-4-phenoxyaniline hydrochloride?

- Methodological Answer : Spectral discrepancies often stem from solvent artifacts or isotopic impurities. Re-run NMR in deuterated methanol (CDOD) to eliminate residual proton signals. For MS, use high-resolution instruments (HRMS) to distinguish between molecular ions and adducts (e.g., [M+Na]). Cross-check with X-ray crystallography if single crystals are obtainable .

Q. What strategies mitigate the formation of byproducts during the synthesis of 2-Methoxy-4-phenoxyaniline hydrochloride?

- Methodological Answer : Optimize reaction conditions to minimize side reactions:

- Temperature Control : Conduct coupling reactions (e.g., Ullmann or Buchwald-Hartwig) at 80–100°C with Pd catalysts.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures.

- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry or catalyst loading accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.